molecular formula C18H23NO4 B12537452 7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide CAS No. 862993-27-9

7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide

Katalognummer: B12537452
CAS-Nummer: 862993-27-9
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: DFVVURLNNKPQEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide: is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with hydroxy, octyl, and carboxamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide typically involves multiple steps:

    Formation of the Benzopyran Core: The initial step involves the synthesis of the benzopyran core, which can be achieved through the cyclization of appropriate precursors such as salicylaldehyde derivatives.

    Introduction of the Hydroxy Group: The hydroxy group at the 7-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Octyl Chain: The octyl chain is introduced through alkylation reactions, often using octyl halides in the presence of a base such as sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the benzopyran derivative with an appropriate amine, such as octylamine, under conditions that facilitate amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Wirkmechanismus

The mechanism of action of 7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with various molecular targets:

    Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the octyl and carboxamide groups, making it less lipophilic.

    7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid: Contains a methyl group instead of an octyl chain, affecting its biological activity.

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the hydroxy and octyl groups, resulting in different chemical properties.

Uniqueness

The presence of the octyl chain and carboxamide group in 7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide enhances its lipophilicity and potential bioactivity, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

862993-27-9

Molekularformel

C18H23NO4

Molekulargewicht

317.4 g/mol

IUPAC-Name

7-hydroxy-N-octyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H23NO4/c1-2-3-4-5-6-7-10-19-18(22)17-12-15(21)14-9-8-13(20)11-16(14)23-17/h8-9,11-12,20H,2-7,10H2,1H3,(H,19,22)

InChI-Schlüssel

DFVVURLNNKPQEL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.